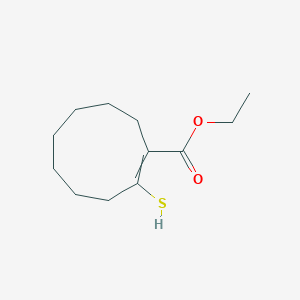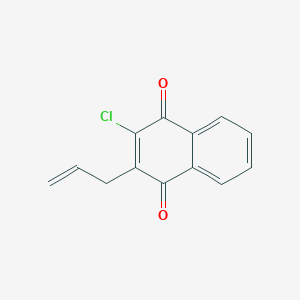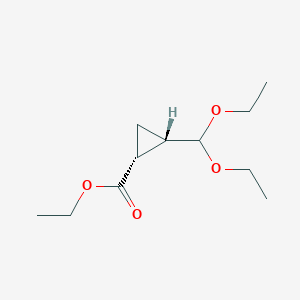
3-(Hydroxyamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyamino)but-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)but-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Another method involves the selective desaturation of amides using an iron-assisted regioselective oxidative desaturation process. This method provides an efficient approach to enamides and β-halogenated enamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyamino)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxoamides, while reduction can yield primary amines.
Scientific Research Applications
3-(Hydroxyamino)but-2-enamide has several scientific research applications:
Chemistry: It is used as a versatile synthon in organic synthesis, enabling the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 3-(Hydroxyamino)but-2-enamide involves its interaction with molecular targets through its amide and hydroxyamino groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function. The compound’s ability to undergo various chemical reactions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Amino)but-2-enamide: Similar in structure but lacks the hydroxy group, resulting in different reactivity and applications.
3-(Hydroxyamino)pent-2-enamide: An analog with an extended carbon chain, which can affect its chemical properties and biological activity.
3-(Hydroxyamino)but-2-enoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical behavior.
Uniqueness
3-(Hydroxyamino)but-2-enamide is unique due to its combination of an amide group and a hydroxyamino group conjugated to a carbon-carbon double bond. This structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
88075-35-8 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
3-(hydroxyamino)but-2-enamide |
InChI |
InChI=1S/C4H8N2O2/c1-3(6-8)2-4(5)7/h2,6,8H,1H3,(H2,5,7) |
InChI Key |
KHIZDSMOTLXOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


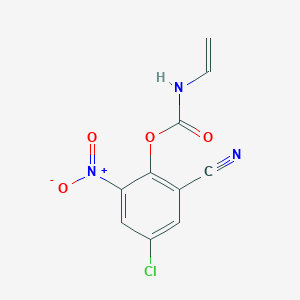
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
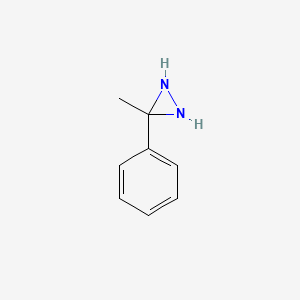
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
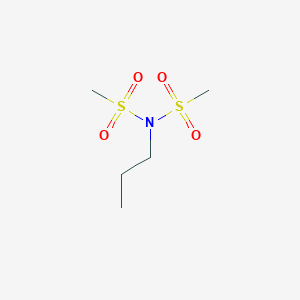

![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)

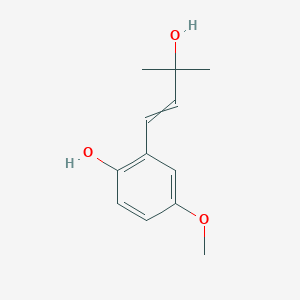
![5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14396792.png)
